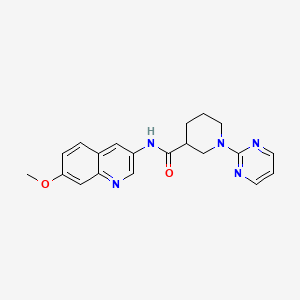
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a quinoline moiety substituted with a methoxy group at the 7-position, a pyrimidine ring, and a piperidine ring attached to a carboxamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Quinoline Intermediate: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Methoxylation: The quinoline intermediate is then methoxylated at the 7-position using a methoxylating agent such as dimethyl sulfate or methyl iodide.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Pyrimidine Ring Introduction: The pyrimidine ring is incorporated via a coupling reaction with a pyrimidine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.
Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline and pyrimidine rings, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under conditions like reflux or microwave irradiation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the piperidine ring.
Substitution: Various substituted quinoline and pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Preliminary studies indicate it may exhibit anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to modulate specific molecular pathways makes it a promising lead compound for the development of new medications.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be exploited in the creation of advanced polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s quinoline and pyrimidine rings are known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the piperidine ring may interact with protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(7-methoxyquinolin-3-yl)-1-(pyridin-2-yl)piperidine-3-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-4-yl)piperidine-3-carboxamide: Similar structure but with the pyrimidine ring substituted at the 4-position.
N-(6-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide: Similar structure but with the methoxy group at the 6-position of the quinoline ring.
Uniqueness
N-(7-methoxyquinolin-3-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a methoxy-substituted quinoline ring with a pyrimidine ring and a piperidine carboxamide moiety is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C20H21N5O2 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-3-yl)-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H21N5O2/c1-27-17-6-5-14-10-16(12-23-18(14)11-17)24-19(26)15-4-2-9-25(13-15)20-21-7-3-8-22-20/h3,5-8,10-12,15H,2,4,9,13H2,1H3,(H,24,26) |
InChI Key |
HKEDDXBPPPGJHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


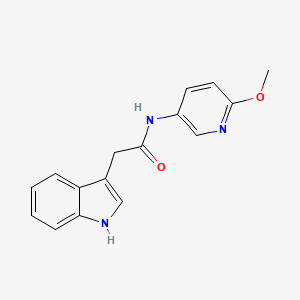
![N-(3-acetamidophenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11000293.png)
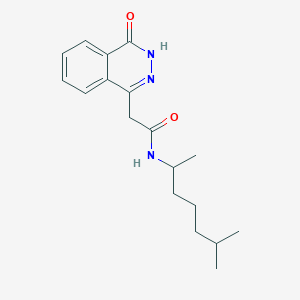
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B11000314.png)
![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B11000321.png)
![3-(6-chloro-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11000325.png)
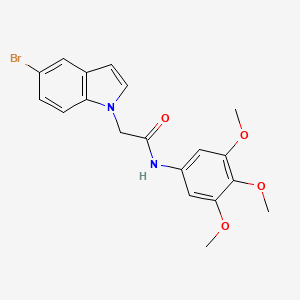
![N-(3-chloro-4-fluorophenyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B11000329.png)
![N-(1H-indol-6-yl)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11000333.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11000341.png)

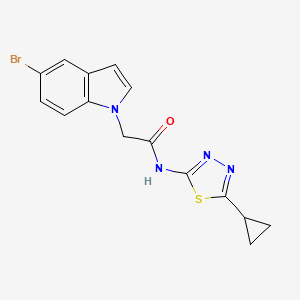
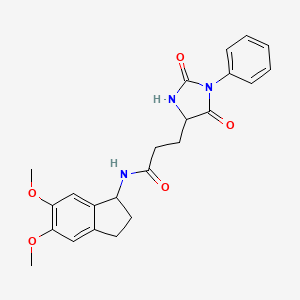
![N-(4-chlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000362.png)
